6α-Hydroxy Paclitaxel-d5

Vue d'ensemble

Description

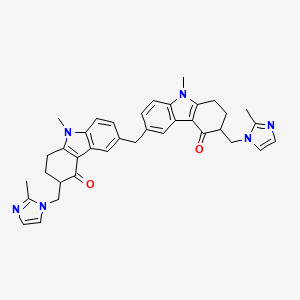

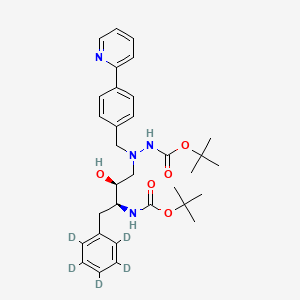

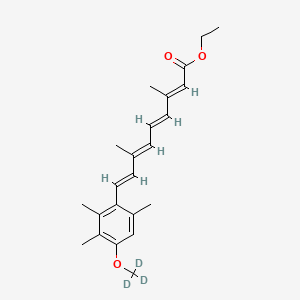

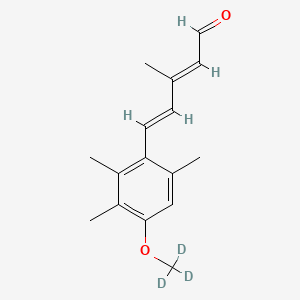

6α-Hydroxy Paclitaxel-d5 is a deuterium-labeled derivative of 6α-Hydroxy Paclitaxel, which is a major human metabolite of Paclitaxel. Paclitaxel, commonly known by its brand name Taxol, is a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and lung cancer . The deuterium labeling in this compound makes it particularly useful for metabolic studies and pharmacokinetic research .

Applications De Recherche Scientifique

6α-Hydroxy Paclitaxel-d5 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways of Paclitaxel and its derivatives . In biology and medicine, the compound is employed in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body . Additionally, it has shown potential in inhibiting the growth of various cancer cell lines, including breast, ovarian, and lung cancer . The compound also exhibits anti-inflammatory and immunomodulatory effects, making it valuable for research in these areas .

Mécanisme D'action

Target of Action

6α-Hydroxy Paclitaxel-d5 is a deuterium-labeled metabolite of Paclitaxel . The primary target of this compound is the microtubule component of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

this compound, like its parent compound Paclitaxel, interferes with the normal function of microtubule growth . While some drugs cause the depolymerization of microtubules, this compound hyper-stabilizes their structure . This stabilization prevents the microtubules from disassembling, which is a critical process during cell division .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it interferes with the normal cell cycle, causing cells to arrest in the G2/M phase . This arrest prevents cells from dividing, leading to cell death . Additionally, this compound has been shown to have a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver via the cytochrome P450 system, specifically CYP2C8 and CYP3A4, forming various metabolites . The primary route of excretion is through the feces, with a smaller amount excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit cell division and induce cell death . This makes it effective against various cancer cell lines, including breast, ovarian, and lung cancer . Additionally, it has anti-inflammatory and immunomodulatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other drugs, the patient’s health status, and genetic factors that can affect drug metabolism. For instance, variations in the genes for the cytochrome P450 enzymes can affect how quickly the drug is metabolized and cleared from the body

Safety and Hazards

Orientations Futures

The development of a new, sensitive, and specific HPLC–MS/MS method for the quantification of paclitaxel and its main metabolite, 6α-hydroxy-paclitaxel, in patients’ plasma, is a significant advancement . This method could be applied to all paclitaxel dosages used in clinical routine, potentially improving the overall benefit-risk ratio of paclitaxel treatment .

Analyse Biochimique

Biochemical Properties

6α-Hydroxy Paclitaxel-d5 plays a significant role in biochemical reactions, particularly in the inhibition of organic anion-transporting polypeptides (OATP). It retains a time-dependent effect on OATP1B1 with similar inhibition potency to Paclitaxel, but it does not show time-dependent inhibition of OATP1B3 . This compound interacts with enzymes such as cytochrome P450 (CYP) isoform CYP2C8, which is responsible for its formation from Paclitaxel . The interaction with these enzymes and transporters is crucial for its role in cancer research.

Cellular Effects

This compound has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer . It also exhibits anti-inflammatory and immunomodulatory effects . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of proteins involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to microtubules, stabilizing them and preventing their depolymerization, which is essential for its anticancer activity . This stabilization disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with CYP2C8 results in its formation from Paclitaxel, highlighting its role in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it retains its inhibitory effects on cancer cell growth over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth without significant toxicity At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cells and tissues

Metabolic Pathways

This compound is involved in metabolic pathways mediated by cytochrome P450 enzymes, particularly CYP2C8 . This enzyme catalyzes the hydroxylation of Paclitaxel to form this compound. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, which are crucial for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters such as OATP1B1 . These transporters facilitate the compound’s uptake and distribution to target sites, influencing its localization and accumulation. The compound’s distribution is essential for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and microtubules . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The compound’s localization to microtubules is particularly important for its role in disrupting cell division and inducing apoptosis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6α-Hydroxy Paclitaxel-d5 involves the hydroxylation of Paclitaxel at the 6α position, followed by the incorporation of deuterium. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired hydroxylation and deuterium labeling . High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is often employed to validate the synthesis and ensure the purity of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chromatographic techniques to isolate and purify the compound. The production methods are designed to be efficient and scalable to meet the demands of research and clinical applications .

Analyse Des Réactions Chimiques

Types of Reactions: 6α-Hydroxy Paclitaxel-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s behavior in biological systems and its potential therapeutic applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and deuterated derivatives. These products are essential for studying the compound’s pharmacokinetics and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 6α-Hydroxy Paclitaxel-d5 include other hydroxylated and deuterated derivatives of Paclitaxel, such as 3′-p-hydroxypaclitaxel and 7-epi-paclitaxel . These compounds share structural similarities but differ in their specific hydroxylation and deuteration patterns .

Uniqueness: The uniqueness of this compound lies in its specific hydroxylation at the 6α position and the incorporation of deuterium. This unique structure makes it particularly useful for detailed metabolic and pharmacokinetic studies, as the deuterium labeling allows for precise tracking and analysis in biological systems .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of 6α-Hydroxy Paclitaxel-d5 involves the derivatization of Paclitaxel with deuterium-labeled reagents to introduce five deuterium atoms into the molecule. The hydroxylation at the 6α-position is achieved through a selective oxidation reaction.", "Starting Materials": [ "Paclitaxel", "Deuterium oxide (D2O)", "Deuterium gas (D2)", "Sodium borodeuteride (NaBD4)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Acetone (CH3COCH3)" ], "Reaction": [ "Paclitaxel is dissolved in D2O and NaBD4 is added to reduce the C=O bond of the lactam carbonyl group to a C-OH bond. This introduces three deuterium atoms into the molecule.", "The reaction mixture is then treated with excess D2 gas under pressure to exchange the remaining hydrogen atoms with deuterium. This introduces two more deuterium atoms into the molecule.", "The resulting deuterium-labeled Paclitaxel is then oxidized with H2O2 in the presence of acetic acid to selectively hydroxylate the 6α-position. This introduces a hydroxyl group at the 6α-position and completes the synthesis of 6α-Hydroxy Paclitaxel-d5.", "The product is purified by chromatography using a solvent system of acetone and water." ] } | |

Numéro CAS |

1315376-90-9 |

Formule moléculaire |

C47H51NO15 |

Poids moléculaire |

874.9 g/mol |

Nom IUPAC |

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-1,8,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1/i8D,12D,13D,18D,19D |

Clé InChI |

NDCWHEDPSFRTDA-NZSUPHSRSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H]([C@@H]([C@@H]6[C@]5(CO6)OC(=O)C)O)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |

SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |

SMILES canonique |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |

Synonymes |

6α-Hydroxy Taxol-d5; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

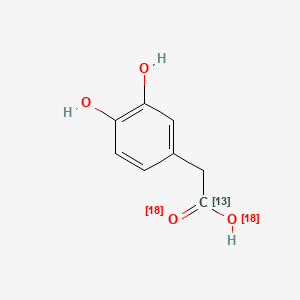

![3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol](/img/structure/B563736.png)